1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one
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Overview
Description
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one is a novel organic compound with significant potential in various scientific fields. This compound is characterized by a complex molecular structure that offers unique chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a type of metabotropic receptor involved in the regulation of various physiological processes, including neurotransmission and synaptic plasticity .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . As a NAM, it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s response to its ligand .
Result of Action
The negative allosteric modulation of mGluR2 by this compound can lead to a decrease in glutamatergic neurotransmission. This could potentially have therapeutic implications for disorders where glutamate signaling is dysregulated .
Biochemical Analysis
Biochemical Properties
The compound interacts with the mGluR2, a type of metabotropic glutamate receptor . As a NAM, it inhibits the receptor’s activity, which can have significant effects on biochemical reactions within the cell .
Cellular Effects
The compound’s interaction with mGluR2 can influence various cellular processes. For instance, it has been found to induce apoptosis in A549 lung cancer cells and elevate the levels of integrin beta 4 and reactive oxygen species (ROS) .
Molecular Mechanism
At the molecular level, the compound exerts its effects by binding to the mGluR2 receptor and inhibiting its activity . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one, specific precursors and reagents are required. The synthetic route often begins with the formation of the pyrazolo[1,5-a]pyrazine core, followed by the addition of the phenylthio group. The process involves multiple steps, including:
Nucleophilic substitution reactions
Cyclization reactions
Industrial Production Methods: In industrial settings, production is scaled up using optimized reaction conditions, ensuring high yield and purity. The process typically involves:
Batch reactors for small-scale production
Continuous flow reactors for larger scale
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: Forms sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduces to thioethers with agents such as lithium aluminum hydride.
Substitution: Engages in electrophilic and nucleophilic substitution reactions, often using catalysts like palladium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Palladium catalysts, bases like potassium carbonate
Major Products: Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
This compound is widely used in:
Chemistry: As an intermediate in the synthesis of more complex molecules
Biology: Potential inhibitor in enzyme studies due to its structural complexity
Medicine: Investigated for antimicrobial and anticancer properties
Industry: Used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one stands out due to its unique structural features and versatile reactivity compared to similar compounds such as:
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one
1-(5H-pyrrolo[3,4-b]pyridin-6-yl)-3-(phenylthio)propan-1-one
These similar compounds often exhibit comparable reactivity but differ in their specific applications and target interactions, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(7-11-20-14-4-2-1-3-5-14)17-9-10-18-13(12-17)6-8-16-18/h1-6,8H,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCOYYIFCUSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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